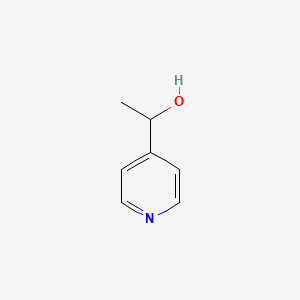

4-(1-Hydroxyethyl)pyridine

Overview

Description

4-(1-Hydroxyethyl)pyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, featuring a hydroxyethyl group attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1-Hydroxyethyl)pyridine can be synthesized through several methods. One common approach involves the reduction of 4-acetylpyridine using sodium borohydride in methanol. The reaction typically proceeds at room temperature, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-acetylpyridine. This process uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group undergoes selective oxidation under controlled conditions:

Mechanistic Insight : Oxidation pathways depend on reagent strength. Strong oxidants like KMnO₄ cleave C-C bonds, while milder agents (CrO₃) preserve the pyridine ring .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions:

Ester Formation :

-

Reacts with acetyl chloride in pyridine to yield 4-(1-acetoxyethyl)pyridine (yield: 82–89%) .

-

Transesterification with methyl acrylate produces acrylate derivatives under basic conditions .

Ether Synthesis :

-

Williamson ether synthesis with alkyl halides (e.g., CH₃I) forms 4-(1-methoxyethyl)pyridine (60–75% yield) .

Coordination Chemistry

The pyridine nitrogen and hydroxyl oxygen act as ligands in metal complexes:

Key Finding : Platinum complexes show enhanced cytotoxicity compared to cisplatin derivatives .

Nucleophilic Substitution

The hydroxyethyl group undergoes regioselective reactions in acidic media:

-

Intramolecular Cyclization : Forms oxazoline[3,2-a]pyridinium intermediates under H₂SO₄ catalysis. These intermediates react with amines (e.g., aniline) at the C8 position (ΔG‡ = 13.3 kcal/mol) .

-

Halogenation : Treatment with PBr₃ converts the hydroxyl group to bromide, yielding 4-(1-bromoethyl)pyridine (75% yield) .

Biocatalytic Reactions

Microbial systems modify the compound through hydroxylation and degradation:

-

Pseudomonas strains oxidize the ethyl side chain to 4-(1-hydroxyethyl)pyridine-2-ol via cytochrome P450 enzymes .

-

Biodegradation pathways involve cleavage of the pyridine ring under aerobic conditions .

Thermal Decomposition

At >250°C, the compound undergoes pyrolysis:

-

Primary products: Pyridine , acetaldehyde , and ethylene (GC-MS analysis) .

-

Activation energy (Eₐ): 45.2 kJ/mol (determined via TGA/DSC) .

Reaction Kinetics Data

Selected Arrhenius parameters for key reactions:

| Reaction | A (cm³/mol·s) | E/R (K) | Temperature Range (K) |

|---|---|---|---|

| Oxidation with O₂ | 1.2×10¹² | 12,400 | 500–800 |

| Esterification | 5.8×10⁸ | 8,200 | 300–350 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyridine derivatives, including 4-(1-Hydroxyethyl)pyridine, exhibit significant antimicrobial properties. A study reviewed various pyridine compounds, highlighting their effectiveness against different bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death .

Case Study: Synthesis and Testing

In a controlled experiment, a series of pyridine derivatives were synthesized and tested for their antibacterial activity. The results demonstrated that compounds with longer alkyl chains showed enhanced antibacterial efficacy. Specifically, derivatives of this compound were noted for their ability to inhibit E. coli growth at lower concentrations compared to other tested compounds .

Agricultural Applications

Fungicidal Properties

this compound has been investigated for its potential as a fungicide. Studies have shown that it can effectively inhibit the growth of various fungal pathogens affecting crops. The compound works by disrupting fungal cell membranes, leading to cell lysis and death .

Data Table: Antifungal Efficacy

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 20 | 200 |

| Fusarium oxysporum | 18 | 150 |

This table summarizes the antifungal efficacy of this compound against selected fungal strains.

Material Science

Polymer Additive

In material science, this compound is utilized as an additive in polymer formulations to enhance properties such as flexibility and thermal stability. Its incorporation into polymer matrices has shown improved mechanical properties and resistance to environmental degradation .

Case Study: Polymer Blends

A study evaluated the effects of adding this compound to polyvinyl chloride (PVC) blends. Results indicated that the addition of this compound improved the tensile strength and elongation at break of the PVC, making it suitable for applications requiring enhanced durability .

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)pyridine involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

4-Ethylpyridine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

4-Pyridinecarboxylic acid: An oxidized form of 4-(1-Hydroxyethyl)pyridine with distinct chemical behavior.

4-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyethyl group attached to the second position of the pyridine ring.

Uniqueness: this compound is unique due to the presence of the hydroxyethyl group at the fourth position, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

4-(1-Hydroxyethyl)pyridine is an organic compound with significant biological activities, primarily due to its structural features that allow interaction with various biological molecules. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

This compound participates in several biochemical reactions and interacts with enzymes crucial for cellular metabolism. It is particularly involved in the pyridine nucleotide metabolism pathway , influencing the levels of nicotinamide adenine dinucleotide (NAD) and its phosphate form (NADP) within cells.

| Property | Description |

|---|---|

| Molecular Formula | C7H9NO |

| Molecular Weight | Approximately 139.15 g/mol |

| Functional Groups | Hydroxyethyl and pyridine moiety |

| Solubility | Soluble in water, enhancing its bioavailability |

Cellular Effects

The compound affects various cellular processes, including cell signaling and gene expression. Studies indicate that it can modulate the activity of enzymes linked to energy production and redox balance within mitochondria. Its effects can vary significantly based on dosage and exposure duration.

Case Study: Dosage Effects in Animal Models

In animal studies, low doses of this compound showed minimal impact on cellular functions. However, higher doses resulted in marked alterations in metabolic pathways and gene expression profiles, suggesting a dose-dependent relationship in its biological activity.

The mechanism of action for this compound involves binding to specific enzymes and proteins, which can lead to inhibition or activation depending on the target. For instance, it has been shown to inhibit certain enzymes in the pyridine metabolism pathway, which may alter NAD/NADP levels and subsequently affect cellular functions.

Molecular Interactions

- Enzyme Inhibition : The compound may inhibit enzymes such as NAD synthetase.

- Receptor Modulation : It has been studied for potential interactions with adrenergic receptors, indicating possible therapeutic applications in respiratory conditions like asthma.

Transport and Distribution

The distribution of this compound within biological systems is facilitated by specific transporters that mediate its uptake into cells. Its localization in subcellular compartments such as the cytoplasm and mitochondria is critical for its functional roles.

Research Applications

This compound has diverse applications across various fields:

- Chemistry : Acts as an intermediate in synthesizing complex organic molecules.

- Biology : Serves as a building block for biologically active compounds.

- Medicine : Investigated for therapeutic properties, including anti-inflammatory effects and potential use in treating neurological disorders.

- Industry : Utilized in producing agrochemicals and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-(1-Hydroxyethyl)pyridine with high purity?

Methodological Answer: The synthesis of this compound typically involves site-selective benzylic C–H hydroxylation in electron-deficient azaheterocycles. A validated procedure includes:

- Anhydrous Reaction Conditions : Use dry solvents (e.g., ethyl acetate/hexanes) to minimize side reactions .

- Catalytic Hydroxylation : Employ transition-metal catalysts or peroxides to selectively hydroxylate the benzylic position .

- Purification : Gradient elution (e.g., 4:1 hexanes:ethyl acetate to pure ethyl acetate) yields the product as a clear oil or crystalline solid (55–64% yield). Confirm purity via HPLC or GC-MS (>95%) .

Q. How should researchers characterize this compound experimentally?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : Analyze and NMR spectra to confirm structure. For example, NMR in CDCl shows distinct peaks at δ 8.48 (pyridine-H), 5.37 (hydroxyethyl-CH), and 1.50 (CH) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 235.1075 for CHNO) .

- Melting Point : Confirm physical properties (67–69°C for crystalline forms) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Engineering Controls : Use local exhaust ventilation and sealed systems to limit airborne exposure .

- PPE : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats. Use dust masks (JIS T 8151) if handling powders .

- Emergency Measures : Provide safety showers and eye-wash stations. In case of skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiopure this compound?

Methodological Answer:

- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to separate (R)- and (S)-enantiomers .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation or kinetic resolution) to favor the desired enantiomer. For example, (R)-enantiomers induce M-type chiral metal-organic frameworks (MOFs), confirmed by negative CD signals .

- Validation : Measure enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How to resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

- Solvent Effects : Replicate NMR experiments in standardized solvents (e.g., CDCl) to eliminate solvent-induced shifts .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., succinimidylmethyl derivatives) that may skew spectral interpretations .

- Cross-Validation : Compare data with computational models (DFT or MD simulations) to verify peak assignments .

Q. What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

- Inert Atmosphere : Store under nitrogen or argon at 2–8°C to prevent oxidation or hydrolysis .

- Lyophilization : For hygroscopic forms, lyophilize the compound and store in vacuum-sealed vials .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydroxyl group oxidation) .

Q. How does the substitution pattern on pyridine influence the reactivity of this compound in catalytic applications?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., halides) at the 3-position enhance electrophilicity, facilitating nucleophilic substitutions. For example, 4-(4-chlorophenyl)pyridine derivatives undergo nitration at the 3-position .

- Steric Effects : Bulky substituents (e.g., 4-methylhexan-2-yl) reduce reaction rates in cross-coupling reactions. Use computational modeling (e.g., DFT) to predict steric hindrance .

Properties

IUPAC Name |

1-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOAMIOKNARIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946057 | |

| Record name | 1-(Pyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23389-75-5 | |

| Record name | α-Methyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23389-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyridyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023389755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpyridine-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.